2,6-dichlorobenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]hydrazone
Description
2,6-Dichlorobenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]hydrazone is a Schiff base derivative synthesized via condensation of 2,6-dichlorobenzaldehyde with a triazole-thiol hydrazine precursor. This compound belongs to a class of heterocyclic molecules with a 1,2,4-triazole core, which is frequently modified for pharmaceutical and agrochemical applications due to its versatile reactivity and biological activity . The 2,6-dichlorobenzaldehyde moiety introduces steric bulk and electron-withdrawing effects, which influence both the compound’s physicochemical properties (e.g., solubility, thermal stability) and its interactions in catalytic or biological systems .
Properties
CAS No. |
624725-82-2 |
|---|---|
Molecular Formula |
C17H15Cl2N5OS |
Molecular Weight |
408.3 g/mol |
IUPAC Name |
4-[(2E)-2-[(2,6-dichlorophenyl)methylidene]hydrazinyl]-3-(4-ethoxyphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C17H15Cl2N5OS/c1-2-25-12-8-6-11(7-9-12)16-21-22-17(26)24(16)23-20-10-13-14(18)4-3-5-15(13)19/h3-10,23H,2H2,1H3,(H,22,26)/b20-10+ |
InChI Key |
LXVMGMGYNWGBDW-KEBDBYFISA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C2=NNC(=S)N2N/N=C/C3=C(C=CC=C3Cl)Cl |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NNC(=S)N2NN=CC3=C(C=CC=C3Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Chlorination of 2,6-Dichlorotoluene
-
Reagents : 2,6-DCT, chlorine gas, phosphorus pentachloride (PCl₅).
-
Conditions :
-
Temperature : 80–150°C (staged heating).
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Catalyst : PCl₅ (0.4–2.1% w/w of 2,6-DCT).
-
Light Exposure : 50,000–500,000 lm intensity, 1000–6000 K color temperature.
-
-
Mechanism : Free-radical chlorination at the benzylic position under UV light, yielding 2,6-dichlorobenzyl dichloride.
Hydrolysis to 2,6-Dichlorobenzaldehyde
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Reagents : 2,6-Dichlorobenzyl dichloride, formic acid/acetic acid, zinc chloride (ZnCl₂).
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Conditions :
-
Solvent : Formic acid or acetic acid (20–300% w/w relative to dichloride).
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Catalyst : ZnCl₂ (2–15% w/w).
-
Temperature : Reflux (100–120°C).
-
Synthesis of 3-(4-Ethoxyphenyl)-5-Sulfanyl-4H-1,2,4-Triazole
The triazole-thiol component is synthesized via cyclization and functionalization:
Formation of 1,2,4-Triazole-5-Thione
-
Starting Material : 4-Phenyl-3-[2-(phenylamino)ethyl]-1H-1,2,4-triazole-5(4H)-thione.
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Reaction with Ethyl Chloroacetate :
Hydrazide Formation
-
Reagents : Hydrazine hydrate, propan-2-ol.
-
Conditions : Reflux at 60°C for 6 hours.
Hydrazone Formation via Condensation
The final step involves coupling the triazole-thiol hydrazide with 2,6-dichlorobenzaldehyde:
Reaction Parameters
-
Reagents :
-
1,2,4-Triazol-3-ylthioacetohydrazide.
-
2,6-Dichlorobenzaldehyde.
-
-
Solvent : Ethanol or methanol.
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Conditions : Reflux at 70–80°C for 4–6 hours.
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Acid Catalyst : Glacial acetic acid (2–3 drops).
Isolation and Purification
-
Workup : Precipitation upon cooling, filtration, and washing with cold ethanol.
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Recrystallization : Ethanol/water (3:1 v/v) yields crystalline product.
Comparative Analysis of Synthetic Routes
Critical Factors Influencing Yield and Selectivity
Chlorination Efficiency
Hydrazone Condensation
-
pH Control : Mildly acidic conditions (pH 4–5) prevent side reactions like Schiff base degradation.
-
Solvent Polarity : Ethanol outperforms DMF in minimizing byproducts (e.g., triazole dimerization).
Scalability and Industrial Relevance
The patent-specified chlorination-hydrolysis route offers scalability (>1,000 kg/batch) with 99.8–99.95% purity . In contrast, lab-scale triazole synthesis requires optimization for continuous flow systems to enhance throughput.
Chemical Reactions Analysis
Types of Reactions
2,6-dichlorobenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]hydrazone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The chlorine atoms in the benzaldehyde moiety can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products Formed
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted benzaldehyde derivatives.
Scientific Research Applications
2,6-dichlorobenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]hydrazone has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,6-dichlorobenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]hydrazone involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Impact of Substituent Position on Reactivity and Selectivity
- Steric vs. Electronic Influence : The 2,6-dichloro substitution imposes significant steric hindrance, which outweighs electronic effects in directing regioselectivity during cycloaddition or condensation reactions. For example, mesitaldehyde (2,4,6-trimethylbenzaldehyde), despite being electron-rich, achieves an 11:1 product ratio due to steric control, whereas electron-poor 4-Cl-benzaldehyde performs poorly .
Anticancer and Antimicrobial Profiles
- Anticancer Activity : Derivatives of 2,6-dichlorobenzaldehyde, such as α,β-unsaturated ketone 3a (IC₅₀ = 3.5 μg/mL against HeLa cells), outperform analogs with 2,6-difluoro or 3-ethoxy-4-hydroxy substitutions, likely due to enhanced electrophilicity and membrane permeability .
- Antimicrobial Activity : Triazole-thiol hydrazones derived from 2,6-dichlorobenzaldehyde exhibit superior antimicrobial activity compared to 4-chloro or 3,5-dichloro analogs, attributed to the synergistic effects of the 4-ethoxyphenyl and sulfanyl groups .
Antihypertensive Activity
Semicarbazones of 2,6-dichlorobenzaldehyde (e.g., compound 15 ) demonstrate potent antihypertensive effects in spontaneously hypertensive rats (oral administration), whereas 2-chloro or 4-chloro analogs show reduced efficacy. This highlights the importance of symmetrical substitution for target engagement .
Physicochemical Properties
Solubility and Thermal Stability
- Solubility: 2,6-Dichlorobenzaldehyde derivatives exhibit lower water solubility (<0.1 g/100 mL at 23°C) compared to mono-chloro or ortho-substituted analogs, limiting their bioavailability but enhancing lipid membrane penetration .
- Thermal Stability : The 2,6-dichloro configuration increases thermal stability (melting point ~68–71°C) due to intramolecular halogen bonding, a feature absent in 3,4-dichloro isomers .
Biological Activity
2,6-Dichlorobenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]hydrazone is a compound of significant interest due to its potential biological activities. This hydrazone derivative is synthesized through the condensation of 2,6-dichlorobenzaldehyde with a specific hydrazone moiety, which enhances its reactivity and biological profile. The compound has been studied for various applications, particularly in medicinal chemistry, where it exhibits promising anticancer and antimicrobial properties.
Synthesis
The synthesis of 2,6-dichlorobenzaldehyde hydrazone typically involves a condensation reaction with hydrazine derivatives under controlled conditions. The general reaction can be represented as follows:
This reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to ensure complete conversion of the aldehyde to the hydrazone.
Anticancer Activity
Recent studies have highlighted the anticancer potential of various hydrazone derivatives, including those similar to 2,6-dichlorobenzaldehyde hydrazone. For instance:
- In vitro Studies : Research indicates that hydrazone derivatives can inhibit cancer cell proliferation across several cell lines. Notably, compounds bearing similar structures have shown IC50 values ranging from 0.73 to 20.2 µM against different cancer types .
- Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis and inhibit cell migration in aggressive cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) and OCUM-2MD3 (gastric carcinoma) .
Antimicrobial Activity
The antimicrobial properties of 2,6-dichlorobenzaldehyde hydrazone have also been explored:
- Broad-Spectrum Activity : Similar compounds have demonstrated significant activity against bacterial strains such as Escherichia coli and Staphylococcus aureus, as well as antifungal effects against Candida albicans and Aspergillus niger .
- Minimum Inhibitory Concentration (MIC) : Studies report MIC values indicating effective inhibition of microbial growth at low concentrations, suggesting potential as a therapeutic agent in treating infections .
Study 1: Anticancer Evaluation
A study evaluated a series of hydrazones for their anticancer properties using various human cancer cell lines. The results showed that certain derivatives exhibited selective cytotoxicity towards prostate carcinoma cells with an IC50 value significantly lower than that observed for normal fibroblast cells .
Study 2: Antimicrobial Screening
In another investigation focusing on antimicrobial activity, a range of synthesized hydrazones was tested against common pathogens. The results indicated that compounds similar to 2,6-dichlorobenzaldehyde hydrazone possessed potent antibacterial effects, with some exhibiting synergistic activity when combined with conventional antibiotics .
Data Summary
Q & A
Q. What are the standard synthetic protocols for preparing 2,6-dichlorobenzaldehyde-derived hydrazones, and how can reaction conditions be optimized?
The synthesis typically involves refluxing stoichiometric amounts of 2,6-dichlorobenzaldehyde and a triazole-hydrazine derivative (e.g., 3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-amine) in absolute ethanol with a catalytic amount of glacial acetic acid for 4–6 hours . Microwave-assisted synthesis under controlled power (300 W) and reaction time (120 seconds) has been shown to improve yields (92%) compared to conventional heating, as demonstrated in analogous hydrazone syntheses . Post-reaction workup includes solvent evaporation under reduced pressure, filtration, and recrystallization using ethanol-water mixtures.
Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?
- X-ray crystallography : Use SHELXL for small-molecule refinement to resolve hydrogen-bonding networks and confirm stereochemistry .
- Thermal analysis : Differential scanning calorimetry (DSC) can identify decomposition points, with melting ranges typically between 68–71°C for 2,6-dichlorobenzaldehyde derivatives .
- Spectroscopy : FT-IR (C=N stretch ~1600 cm⁻¹) and ¹H NMR (aldehyde proton at ~10 ppm) are essential for functional group verification .
Q. How can purification challenges arising from byproducts be addressed?
Byproducts from incomplete hydrazone formation or oxidation can be minimized by:
- Using inert atmospheres (N₂/Ar) during reflux to prevent aldehyde oxidation.
- Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) for intermediates .
- Recrystallization in ethanol-water (1:1) to isolate the final product with >95% purity .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of 2,6-dichlorobenzaldehyde in hydrazone formation?
Computational studies (M06-2X/6-311++G**) reveal that electron-withdrawing Cl substituents stabilize zwitterionic intermediates but increase transition-state energies by 3.6 kcal·mol⁻¹ compared to unsubstituted benzaldehyde. This explains slower reaction kinetics and the need for elevated temperatures (80–100°C) . The steric hindrance from 2,6-substitution also reduces rotational freedom in the hydrazone product, favoring a planar conformation that enhances crystallinity .
Q. How do hydrogen-bonding patterns influence the solid-state properties of this compound?
Graph set analysis (Etter’s rules) of analogous triazole-hydrazones shows that N–H···O and S–H···N interactions form R₂²(8) motifs, stabilizing crystal lattices. These patterns are critical for predicting solubility and stability under ambient conditions . ORTEP-3 visualizations can map these interactions, aiding in cocrystal design .
Q. What strategies validate biological activity data when contradictions arise in antimicrobial assays?
- Dose-response profiling : Test concentrations from 1–100 µM to identify IC₅₀ values, minimizing false positives from solvent toxicity (e.g., DMSO <1% v/v) .
- Comparative controls : Use structurally similar hydrazones (e.g., 2,4-dichloro or 3,5-dichloro analogs) to isolate substituent effects on activity .
- Time-kill assays : Confirm bacteriostatic vs. bactericidal effects over 24 hours to resolve discrepancies in zone-of-inhibition data .
Q. How can computational models reconcile discrepancies between experimental and theoretical activation energies?
For 2,6-dichlorobenzaldehyde derivatives, hybrid functionals (e.g., M06-2X) with dispersion corrections reduce errors in ΔG‡ calculations to <2 kcal·mol⁻¹. Basis sets like 6-311++G** are optimal for modeling Cl substituent effects . Benchmark against experimental Arrhenius plots (Eₐ ≈ 26–27 kcal·mol⁻¹) to validate transition-state geometries .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
